REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[OH:7][CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>C(Cl)(Cl)Cl>[C:1]([O:7][CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][N:13]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH2:12][CH2:11]1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
11.83 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
WASH
|
Details
|
washed with 210 ml of cold 0.6 N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed twice with 50 ml of cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCCN1CCN(CC1)C(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.39 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |